molecular formula C8H6BrF2NO3 B13905430 Methyl 5-bromo-2-(difluoromethoxy)isonicotinate

Methyl 5-bromo-2-(difluoromethoxy)isonicotinate

Cat. No.: B13905430
M. Wt: 282.04 g/mol
InChI Key: OJRWCALMKYWTLK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(difluoromethoxy)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a bromine atom at the 5th position, a difluoromethoxy group at the 2nd position, and a methyl ester group attached to the isonicotinic acid core

Preparation Methods

The synthesis of Methyl 5-bromo-2-(difluoromethoxy)isonicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinic acid, which is then brominated at the 5th position using bromine or a brominating agent.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced at the 2nd position through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Methyl 5-bromo-2-(difluoromethoxy)isonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Methyl 5-bromo-2-(difluoromethoxy)isonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(difluoromethoxy)isonicotinate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-bromo-2-(difluoromethoxy)isonicotinate can be compared with other similar compounds such as:

    Methyl 5-bromo-2-chloroisonicotinate: This compound has a chlorine atom instead of a difluoromethoxy group, which may affect its reactivity and applications.

    Methyl 5-bromo-2-(trifluoromethyl)isonicotinate:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6BrF2NO3

Molecular Weight

282.04 g/mol

IUPAC Name

methyl 5-bromo-2-(difluoromethoxy)pyridine-4-carboxylate

InChI

InChI=1S/C8H6BrF2NO3/c1-14-7(13)4-2-6(15-8(10)11)12-3-5(4)9/h2-3,8H,1H3

InChI Key

OJRWCALMKYWTLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)OC(F)F

Origin of Product

United States

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